Ethanesulfonyl isothiocyanate

CAS No.: 52405-94-4

Cat. No.: VC19614762

Molecular Formula: C3H5NO2S2

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52405-94-4 |

|---|---|

| Molecular Formula | C3H5NO2S2 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | N-(sulfanylidenemethylidene)ethanesulfonamide |

| Standard InChI | InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3 |

| Standard InChI Key | BWSQWQCYKBMWRV-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)N=C=S |

Introduction

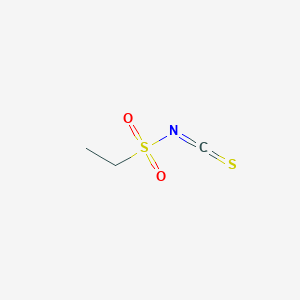

Chemical Identity and Structural Characteristics

Ethanesulfonyl isothiocyanate is defined by the molecular formula C₃H₅NO₂S₂ and a molecular weight of 167.21 g/mol. Its structure consists of an ethanesulfonyl moiety bonded to an isothiocyanate group, as illustrated below:

The sulfonyl group (-SO₂-) imparts electron-withdrawing properties, enhancing the electrophilicity of the isothiocyanate group. This reactivity is pivotal for its applications in nucleophilic substitution reactions .

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The most documented method for synthesizing ethanesulfonyl isothiocyanate involves the reaction of ethanesulfonamide with a thiocarbamoyl halide under controlled conditions. This single-step process, described in the patent US3341564A , proceeds as follows:

Key Reaction Parameters:

-

Temperature: 50–150°C (optimal range: 80–120°C).

-

Solvent: Inert organic solvents such as toluene, chlorobenzene, or nitrobenzene.

-

Stoichiometry: Equimolar ratios of ethanesulfonamide and thiocarbamoyl halide.

The thiocarbamoyl halide (e.g., N,N-dimethylthiocarbamoyl chloride) acts as a thiocarbonyl transfer agent. The reaction avoids toxic reagents like thiophosgene, making it safer and more scalable than traditional methods .

Isolation and Purification

The product is isolated via distillation (for liquids) or recrystallization (for solids). Yields are typically high (>80%) under optimized conditions, though exact data for ethanesulfonyl isothiocyanate remain unreported .

Physicochemical Properties

Limited experimental data exist for ethanesulfonyl isothiocyanate. The following table extrapolates properties from its structural analogs, such as methanesulfonyl isothiocyanate:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃H₅NO₂S₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Likely colorless to pale-yellow liquid |

| Boiling Point | Not reported (estimated >150°C) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Hydrolyzes in aqueous alkaline media |

The sulfonyl group enhances thermal stability compared to non-sulfonated isothiocyanates .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The isothiocyanate group reacts with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. For example:

These derivatives are explored for antimicrobial and antidiabetic activities .

Hydrolysis

In aqueous acidic or basic conditions, ethanesulfonyl isothiocyanate hydrolyzes to ethanesulfonamide and carbon disulfide:

Industrial and Pharmaceutical Applications

Intermediate in Thiourea Synthesis

Ethanesulfonyl isothiocyanate is a precursor to sulfonyl thioureas, which exhibit:

-

Antibacterial activity: Effective against Gram-positive pathogens.

-

Antidiabetic potential: Insulin-mimetic properties in preclinical studies .

Fungicidal Formulations

Sulfonated isothiocyanates are potent fungicides. Ethanesulfonyl derivatives could be formulated into agricultural sprays or seed treatments .

Polymer Additives

Thioureas derived from this compound act as stabilizers in rubber and plastics, mitigating degradation from heat and UV exposure .

Future Research Directions

-

Synthetic Optimization: Develop catalytic or solvent-free methods to improve yield and sustainability.

-

Biological Screening: Evaluate antimicrobial and anticancer activities of sulfonyl thiourea derivatives.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume